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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B563409 Get Quote

The core structure of barbituric acid offers several sites for modification, primarily at the C5

position, the N1 and N3 atoms of the pyrimidine ring, and the C2 oxygen. Strategic

substitutions at these positions have led to the development of analogues with enhanced

potency and specific biological activities.

Anticancer Activity
Barbituric acid derivatives have emerged as a promising class of anticancer agents. Their

mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer

cells. The structural features influencing the anticancer potency are summarized below.
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Analogue
Class

Structural
Modification

Key Findings
Cell Lines
Tested

Reference

Thiobarbiturates

Substitution of

C2 oxygen with

sulfur.

Generally exhibit

good cytotoxic

activity.

Compound 2b

(5-{1[2-(4-chloro-

phenyl)2-oxo-

ethyl]-2-phenyl-

1H-indole-3-

ylmethylene}-2-

thioxo-dihydro-

pyrimidine-4,6-

dione) showed

marked

antitumor activity.

DWD, MCF7,

DU145
[1]

C5-Dienyl

Analogues

Introduction of a

dienyl

functionality with

a terminal phenyl

ring at the C5

position.

Compound 1b

showed potent

cytotoxicity

against lung

cancer cells with

minimal effect on

normal

fibroblasts. It was

more effective

than its

thiobarbituric

acid counterpart

(2a) in in vivo

models.

A549 (Lung

Cancer)
[2]

Azole Hybrids Attachment of a

1,2,3-triazole ring

at the C5

position via a

methylene linker.

Compound 3s (5-

((1-(4-

(trifluoromethyl)p

henyl)-1H-1,2,3-

triazol-4-

yl)methylene)pyri

BEL-7402, MCF-

7, HCT-116

[3]
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midine-

2,4,6(1H,3H,5H)-

trione) displayed

high

antiproliferative

activity with an

IC50 of 4.02 µM

and high

selectivity for

cancer cells over

normal cells.

Chromene

Derivatives

Fusion of a

chromene ring

system with the

barbituric acid

moiety.

Barbituric acid-

based

chromenes were

generally more

potent than the

corresponding

thiobarbituric

acid derivatives.

Compound 4g

was the most

potent, inducing

apoptosis via

ROS generation

and caspase

activation.

A2780, MCF7,

A549
[4]

Anticonvulsant Activity
Barbiturates are a well-established class of anticonvulsant drugs.[5][6] The structure-activity

relationship for their anticonvulsant and hypnotic effects is well-defined, focusing on optimizing

lipophilicity for blood-brain barrier penetration.[7]
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Structural Feature
Influence on
Activity

Key Points Reference

C5-Disubstitution

Essential for

hypnotic/anticonvulsa

nt activity.

The sum of carbon

atoms in both

substituents should

ideally be between 6

and 10 for optimal

activity.[7]

[7][8]

Nature of C5

Substituents

Branching,

unsaturation, or cyclic

groups increase

potency but shorten

the duration of action.

Increased ease of

metabolic inactivation.

Halogenation of the

alkyl substituents

enhances potency.

Introduction of polar

groups (e.g., -OH, -

NH2, -COOH)

decreases lipid

solubility and thus

potency.[7]

[7][8]

N-Substitution Alkylation at N1 or N3.

Reduces acidity and

can lead to a shorter

onset and duration of

action.[7]

[7]

C2-Substitution
Replacement of

oxygen with sulfur.

Increases lipophilicity,

leading to a faster

onset and shorter

duration of action

(e.g., Thiopental is an

ultra-short-acting

anesthetic).[8]

[8]

Benzothiazole Hybrids Incorporation of a

benzothiazole ring

system.

Compounds 4c, 4d,

and 4s showed

promising activity in

both MES and scPTZ

seizure models,

[9][10][11]
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indicating a broad

spectrum of

anticonvulsant action.

[9][10]

Antibacterial Activity
While less common, some barbituric acid analogues have been investigated for their

antibacterial properties.

Analogue
Class

Structural
Modification

Key Findings
Target
Organisms

Reference

3-Acyl/3-

Carboxamido

Acyl or

carboxamide

group at the N3

position.

Exhibited activity

against Gram-

positive bacteria,

including

resistant strains.

These analogues

have favorable

physicochemical

properties for

drug design.

Gram-positive

bacteria
[12]

C5-Benzylidene

A 2-

hydroxybenzylide

ne group at the

C5 position.

Derivative 12

showed broad-

spectrum

bactericidal

activity against

both Gram-

positive and

Gram-negative

bacteria.

Escherichia coli

(Gram-negative),

Bacillus subtilis

(Gram-positive)

[13]

Experimental Protocols
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Detailed methodologies are crucial for the objective comparison of compound performance.

Below are summaries of key experiments cited in the evaluation of barbituric acid analogues.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability and

proliferation.[3]

Cell Culture: Human cancer cell lines (e.g., BEL-7402, MCF-7, HCT-116) are seeded in 96-

well plates and allowed to adhere overnight.[3]

Compound Treatment: Cells are treated with various concentrations of the synthesized

barbituric acid derivatives for a specified period (e.g., 48 hours).[3]

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a specific wavelength (e.g., 490 nm).

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated

control cells. The IC50 value (the concentration of compound required to inhibit cell growth

by 50%) is determined from dose-response curves.[3]

Apoptosis Assay: Annexin V/PI Staining
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic

cells.[3][4]

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for

a defined period.

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS).
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Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which

binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells)

and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of

live cells, thus marking necrotic or late apoptotic cells).

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate

cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late

apoptotic/necrotic (Annexin V+/PI+).[4]

In Vivo Anticonvulsant Activity: MES and scPTZ Tests
These are standard preclinical models used to identify compounds with potential antiepileptic

activity.[9][10]

Animal Model: Typically, mice are used for these tests.

Compound Administration: The test compounds are administered to the animals, usually

intraperitoneally, at various doses.

Maximal Electroshock Seizure (MES) Test: At a specific time after drug administration (e.g.,

0.5 and 4 hours), a maximal electrical stimulus is delivered via corneal electrodes. The test is

designed to induce a tonic-clonic seizure. Protection is defined as the absence of the tonic

hind limb extension phase of the seizure.[10]

Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is

injected subcutaneously. This typically induces clonic seizures. The compound's ability to

prevent or delay the onset of these seizures is recorded as a measure of protection.[9][10]

Neurotoxicity Screening: A minimal motor impairment test (e.g., rotarod test) is often

performed to assess the compound's potential for undesirable sedative or motor side effects.

[10]

Visualizing Structure-Activity Relationships and
Workflows
Diagrams created using Graphviz help to visualize the complex relationships and processes

involved in the study of barbituric acid analogues.
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Caption: Structure-Activity Relationship (SAR) for Anticonvulsant Barbiturates.
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Caption: General workflow for the development of bioactive barbituric acid analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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